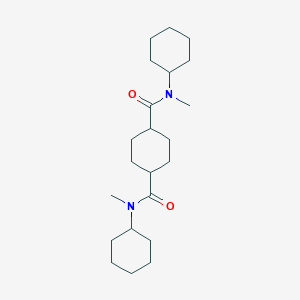
N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide, also known as DCC, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform and methanol. DCC has been found to have a variety of applications, including as a phase-transfer catalyst, a surfactant, and a chiral auxiliary.
Mecanismo De Acción
The mechanism of action of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide is not well understood, but it is believed to act as a surfactant, reducing the surface tension of liquids and facilitating the transfer of molecules between phases. It may also act as a chiral auxiliary, promoting the formation of enantiopure products in asymmetric synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide. However, it has been found to be relatively non-toxic and non-irritating to the skin and eyes. It is also not considered to be a skin sensitizer or a respiratory irritant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide in lab experiments is its versatility. It can be used as a phase-transfer catalyst, a surfactant, and a chiral auxiliary, making it useful in a variety of different applications. However, one limitation is that it is not very soluble in water, which may make it difficult to use in aqueous systems.
Direcciones Futuras
There are many potential future directions for research involving N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide. One area of interest is in the development of new drug delivery systems using N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide as a carrier. Another area of interest is in the use of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide as a corrosion inhibitor in industrial applications. Additionally, further research may be needed to fully understand the mechanism of action of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide and its potential applications in organic synthesis.
Métodos De Síntesis
The synthesis of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide is typically carried out using a two-step process. The first step involves the reaction of cyclohexylamine with methyl acrylate to form N-cyclohexyl-N-methylacrylamide. The second step involves the reaction of this intermediate with cyclohexyl isocyanate to form N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide.
Aplicaciones Científicas De Investigación
N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide has been used in a variety of scientific research applications, including as a phase-transfer catalyst in organic synthesis, as a surfactant in emulsion polymerization, and as a chiral auxiliary in asymmetric synthesis. It has also been studied for its potential use as a drug delivery agent and as a corrosion inhibitor.
Propiedades
Nombre del producto |
N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide |
|---|---|
Fórmula molecular |
C22H38N2O2 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-dicarboxamide |
InChI |
InChI=1S/C22H38N2O2/c1-23(19-9-5-3-6-10-19)21(25)17-13-15-18(16-14-17)22(26)24(2)20-11-7-4-8-12-20/h17-20H,3-16H2,1-2H3 |
Clave InChI |
XMZJGMYNADZBJS-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)C2CCC(CC2)C(=O)N(C)C3CCCCC3 |
SMILES canónico |
CN(C1CCCCC1)C(=O)C2CCC(CC2)C(=O)N(C)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261379.png)



![N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine](/img/structure/B261388.png)

![2-Methyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261393.png)
![N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261395.png)

![N-[3-(morpholin-4-yl)propyl]-3-phenylprop-2-yn-1-amine](/img/structure/B261397.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)